molecular formula C7H5BrN2 B1268555 4-Amino-2-bromobenzonitrile CAS No. 53312-82-6

4-Amino-2-bromobenzonitrile

Cat. No. B1268555
CAS RN: 53312-82-6
M. Wt: 197.03 g/mol
InChI Key: OSYGPHDNNWRFJO-UHFFFAOYSA-N
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Description

4-Amino-2-bromobenzonitrile is a chemical compound with the CAS Number: 53312-82-6 . It has a molecular weight of 197.03 and its IUPAC name is 4-amino-2-bromobenzonitrile . It is a solid at room temperature .


Synthesis Analysis

The synthesis of 4-Amino-2-bromobenzonitrile can be achieved through various methods. One such method involves the preparation of benzonitriles, which includes reacting an R1, R2-benzoyl chloride with an alkanesulphonyltrichlorophosphazene at a temperature between 150°C and 190°C .


Molecular Structure Analysis

The Inchi Code for 4-Amino-2-bromobenzonitrile is 1S/C7H5BrN2/c8-7-3-6 (10)2-1-5 (7)4-9/h1-3H,10H2 . This code provides a specific string of characters that represent the 2D structure of the molecule.


Physical And Chemical Properties Analysis

4-Amino-2-bromobenzonitrile has a density of 1.7±0.1 g/cm3, a boiling point of 355.5±32.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 60.1±3.0 kJ/mol and a flash point of 168.8±25.1 °C . The compound has a molar refractivity of 42.7±0.4 cm3 .

Scientific Research Applications

Use in Organic Synthesis

4-Amino-2-bromobenzonitrile is often used as a building block in organic synthesis . It can react with various reagents to form a wide range of products, depending on the specific reaction conditions.

Use in Pharmaceutical Research

In the field of pharmaceutical research, 4-Amino-2-bromobenzonitrile can be used to synthesize new drug molecules. The bromine atom makes it a good candidate for cross-coupling reactions, which are commonly used in the synthesis of pharmaceuticals .

Use in Material Science

In the field of material science, 4-Amino-2-bromobenzonitrile can be used as a precursor for the synthesis of various organic materials. The bromine atom can participate in various reactions to form complex structures, which can be used in the development of new materials .

Use in Green Chemistry

4-Amino-2-bromobenzonitrile can also be used as a test compound in the development of greener reaction conditions for Suzuki cross-coupling between aryl halides and phenyl boronic acid . This is part of a broader effort to develop more environmentally friendly chemical processes.

Safety And Hazards

The compound is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

4-amino-2-bromobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-7-3-6(10)2-1-5(7)4-9/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSYGPHDNNWRFJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80356451
Record name 4-amino-2-bromobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-bromobenzonitrile

CAS RN

53312-82-6
Record name 4-amino-2-bromobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-2-bromobenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
W Qian, HK Yuan, R Zhang… - Journal of Coordination …, 2016 - Taylor & Francis
… As shown in figure 1(d), each molecule consists of 0.5 Ag ion, one 4-amino-2-bromobenzonitrile (L 4 ), and 0.5 non-coordinating NO 3 − . Ag1 is four-coordinate from two N cyano and …
Number of citations: 5 www.tandfonline.com
R Alsalim, P Lindemann, MP Lopez-Alberca… - Organic …, 2020 - ACS Publications
… However, for example, the unprotected amine in 4-amino-2-bromobenzonitrile was well tolerated and afforded 2H-indazole 13j in good yield (56%) as well as a benzyloxy substitution in …
Number of citations: 6 pubs.acs.org
Y Mita, K Dodo, T Noguchi-Yachide… - Bioorganic & medicinal …, 2013 - Elsevier
Suppression of vitamin D receptor (VDR)-mediated transcription is expected to be of therapeutic value in Paget’s disease of bone. It is known that interaction between VDR and …
Number of citations: 29 www.sciencedirect.com
RC Garcia - 2018 - search.proquest.com
… Synthesis of a precursor polymer using 4 or 4-amino-2-bromobenzonitrile. .... 31 Scheme 2.8. Mechanism for the polymerization of 2-amino-4-fluorobenzonitrile via NAS...............................…
Number of citations: 2 search.proquest.com
BJ Eduful - 2018 - search.proquest.com
Infectious and neurodegenerative diseases continue to be a major concern worldwide. In spite of the great advances in drug therapy for treating various infectious and …
Number of citations: 3 search.proquest.com
N McConnell, B Frett, H Li - Green chemistry letters and reviews, 2018 - Taylor & Francis
A novel, microwave-assisted method producing anilines and phenols from activated aryl halides is reported. This high-yielding method reduces current reaction requirements and …
Number of citations: 3 www.tandfonline.com

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